molecular formula C8H5ClFN3S B3258026 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine CAS No. 299934-62-6

5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B3258026
CAS RN: 299934-62-6
M. Wt: 229.66 g/mol
InChI Key: QMVHYPVHVBSJCN-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine (5CFDT) is a chemical compound with a variety of uses in the scientific research field. It has been studied for its potential applications in the synthesis of pharmaceuticals, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Scientific Research Applications

Quantum Theory of Atoms in Molecules Analysis

5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine, along with other 1,3,4-thiadiazole derivatives, has been studied for its noncovalent interactions using the quantum theory of atoms-in-molecules (QTAIM) approach. Research has highlighted significant roles of intra- and intermolecular interactions in the stabilization of these compounds' crystal structures, which is crucial for understanding their chemical behavior and potential applications (El-Emam et al., 2020).

Anticancer and Antitubercular Potential

This compound has been a part of the synthesis of novel 1,3,4-thiadiazole derivatives, which showed promising in vitro antitumor and antitubercular activities. Some of these derivatives demonstrated significant inhibitory activities against specific cancer cell lines, highlighting their potential as therapeutic agents (Sekhar et al., 2019).

Anticonvulsant and Antipsychotic Activities

Variants of 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine have been explored for their anticonvulsant and antipsychotic activities. The synthesis of these compounds and their structural analysis contribute to understanding their biological activities, which could be valuable in medical research (Kaur et al., 2010).

Corrosion Inhibition Studies

Some derivatives of 1,3,4-thiadiazole, similar to 5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine, have been studied for their corrosion inhibition performances on iron, using quantum chemical parameters and molecular dynamics simulations. This application is significant in the field of materials science and engineering (Kaya et al., 2016).

Antimicrobial and Antifungal Activity

Research has shown that certain 1,3,4-thiadiazole derivatives exhibit antimicrobial and antifungal activities. This insight is crucial for developing new pharmaceuticals and understanding the compound's potential as an antibacterial and antifungal agent (Sah et al., 2014).

properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3S/c9-4-2-1-3-5(10)6(4)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVHYPVHVBSJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NN=C(S2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 3
5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 4
5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
5-(2-Chloro-6-fluorophenyl)-1,3,4-thiadiazol-2-amine

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